
4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride is an organosulfur compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The chloromethyl and sulfonyl chloride groups attached to the thiazole ring make it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride typically involves the chloromethylation of 1,3-thiazole-5-sulfonyl chloride. This reaction is carried out under acidic conditions using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction proceeds via the formation of an intermediate chloromethyl ether, which then reacts with the thiazole ring to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions to achieve substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are used to oxidize the thiazole ring.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are employed to reduce the sulfonyl chloride group.
Major Products Formed
Substitution Products: Derivatives with various functional groups attached to the thiazole ring.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Sulfonamides.
Applications De Recherche Scientifique
4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the chloromethyl and sulfonyl chloride groups. These groups can react with nucleophiles in biological systems, leading to the modification of biomolecules such as proteins and nucleic acids . The thiazole ring can also interact with specific molecular targets, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzyl chloride: Similar in structure but lacks the thiazole ring and sulfonyl chloride group.
Chloromethyl methyl ether: Contains a chloromethyl group but differs in the rest of the structure.
Chloromethane: A simpler compound with only a chloromethyl group.
Uniqueness
4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride is unique due to the combination of the thiazole ring and the sulfonyl chloride group, which imparts distinct reactivity and versatility in organic synthesis. This combination allows for a wide range of chemical modifications and applications that are not possible with simpler chloromethyl compounds .
Propriétés
Formule moléculaire |
C4H3Cl2NO2S2 |
|---|---|
Poids moléculaire |
232.1 g/mol |
Nom IUPAC |
4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C4H3Cl2NO2S2/c5-1-3-4(10-2-7-3)11(6,8)9/h2H,1H2 |
Clé InChI |
WTBRPUFEWMVKDK-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(S1)S(=O)(=O)Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B13198421.png)
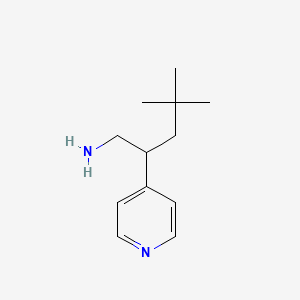
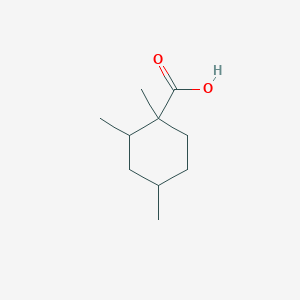
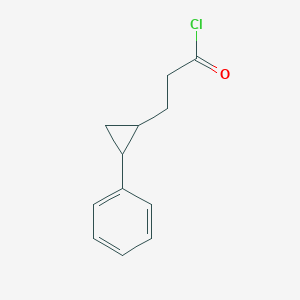
![1-Methyl-2-{4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrrole](/img/structure/B13198440.png)

![2-Ethyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B13198462.png)
![N-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine](/img/structure/B13198464.png)
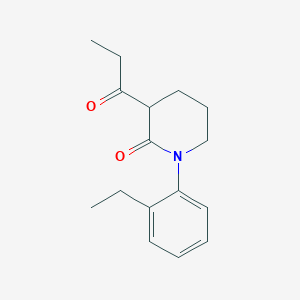
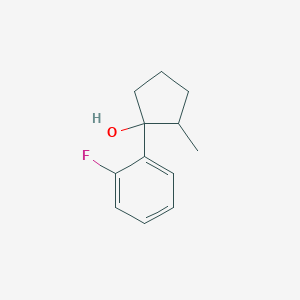
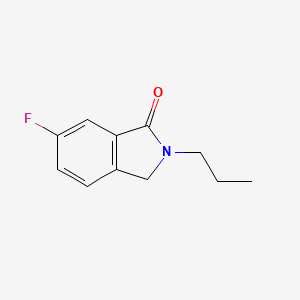

![(Z)-(2-Methylpropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13198487.png)
![2-[(3-Chlorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13198493.png)
